molecular formula C11H7ClO2 B1608030 5-Phenylfuran-2-carbonyl chloride CAS No. 57489-93-7

5-Phenylfuran-2-carbonyl chloride

Cat. No.: B1608030
CAS No.: 57489-93-7
M. Wt: 206.62 g/mol
InChI Key: YUCYPPIIPWVJMM-UHFFFAOYSA-N
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Description

5-Phenylfuran-2-carbonyl chloride is an organic compound with the molecular formula C11H7ClO2. It is a derivative of furan, a heterocyclic aromatic compound, and features a phenyl group attached to the furan ring. This compound is primarily used as an intermediate in organic synthesis, particularly in the preparation of various pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Phenylfuran-2-carbonyl chloride typically involves the reaction of 5-phenylfuran-2-carboxylic acid with thionyl chloride. The reaction is carried out in toluene at a temperature of 70°C for approximately 4 hours. The reaction mixture is then dried under vacuum at 60°C to yield the desired product as a light green solid .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The use of thionyl chloride and toluene remains consistent, with careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 5-Phenylfuran-2-carbonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Thionyl Chloride: Used in the preparation of this compound from 5-phenylfuran-2-carboxylic acid.

    Lithium Aluminum Hydride: Used for the reduction of this compound to 5-phenylfuran-2-carboxylic acid.

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Major Products Formed:

    Amides and Esters: Formed through substitution reactions with amines and alcohols.

    5-Phenylfuran-2-carboxylic Acid: Formed through reduction reactions.

    Biaryl Compounds: Formed through coupling reactions.

Scientific Research Applications

5-Phenylfuran-2-carbonyl chloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 5-Phenylfuran-2-carbonyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Properties

IUPAC Name

5-phenylfuran-2-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClO2/c12-11(13)10-7-6-9(14-10)8-4-2-1-3-5-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUCYPPIIPWVJMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40378179
Record name 5-Phenylfuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57489-93-7
Record name 5-Phenylfuran-2-carbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40378179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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